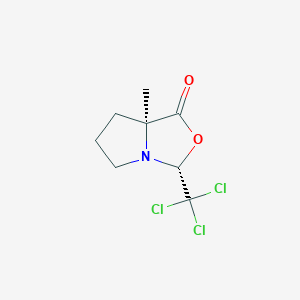
5-Oxazoleacetic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxazoleacetic acid, methyl ester is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazol-5-yl-acetic acid methyl ester typically involves the reaction of oxazole derivatives with acetic acid and methanol. One common method involves the use of 2-(2-(4-methylphenyl)-5-methyloxazol-4-yl)acetic acid methyl ester with lithium borohydride in tetrahydrofuran at 45°C, followed by the addition of water . Another method includes the reaction of α-haloketones with formamide .
Industrial Production Methods
Industrial production methods for oxazol-5-yl-acetic acid methyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Oxazoleacetic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the oxazole ring, typically involving halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazol-5-yl-acetic acid, while reduction may produce oxazol-5-yl-ethanol .
Aplicaciones Científicas De Investigación
5-Oxazoleacetic acid, methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of oxazol-5-yl-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: The parent compound of oxazol-5-yl-acetic acid methyl ester.
Isoxazole: A similar five-membered ring compound with one oxygen and one nitrogen atom at adjacent positions.
Thiazole: A five-membered ring compound with one sulfur and one nitrogen atom
Uniqueness
5-Oxazoleacetic acid, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
947771-08-6 |
|---|---|
Fórmula molecular |
C6H7NO3 |
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
methyl 2-(1,3-oxazol-5-yl)acetate |
InChI |
InChI=1S/C6H7NO3/c1-9-6(8)2-5-3-7-4-10-5/h3-4H,2H2,1H3 |
Clave InChI |
QWPYQWDTANDQNS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CN=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Phenylprop-2-en-1-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B8523135.png)
![2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride](/img/structure/B8523141.png)






![5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole](/img/structure/B8523198.png)
![2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-6-methoxy-1,3,3-trimethyl-](/img/structure/B8523200.png)




